2,3-Dimethylbutanedinitrile
Description
Properties
CAS No. |
16411-13-5 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2,3-dimethylbutanedinitrile |
InChI |
InChI=1S/C6H8N2/c1-5(3-7)6(2)4-8/h5-6H,1-2H3 |
InChI Key |
UJEJQKVERRRQQD-UHFFFAOYSA-N |
SMILES |
CC(C#N)C(C)C#N |
Canonical SMILES |
CC(C#N)C(C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3-Dimethylbutanedinitrile with structurally or functionally related compounds, drawing from available evidence:
*Molecular weight varies by substituents (e.g., fluorinated or phenyl derivatives).
Key Observations:
Functional Group Influence: Nitriles with polar groups (e.g., –OH, –NH₂) exhibit higher solubility and reactivity compared to hydrocarbons like 2,3-dimethylbutane. For example, 2-hydroxy-2,3-dimethyl-butanenitrile serves as a cyanohydrin precursor , while 2,3-dimethylbutane is inert and volatile . Carboxylic acids (e.g., 2,3-dimethylbutanoic acid) and nitriles diverge in acidity and application; the former is used in chemical synthesis, whereas nitriles are versatile intermediates .
In contrast, hydrocarbons (e.g., 2,3-dimethylbutane) are classified as flammable ([危] 4-1-II in Japanese standards) .
Synthetic Utility :
- Steric hindrance from methyl groups in 3-hydroxy-2-methyl-2,3-diphenylbutanenitrile necessitates stereoselective synthesis , a challenge likely relevant to this compound.
- Butanediols (e.g., 2,3-butanediol) are pharmacologically active, highlighting how functional group positioning (diol vs. dinitrile) alters bioactivity .
Preparation Methods
Yield Enhancement Strategies
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyanide ion solubility and reaction kinetics.
-
Temperature Gradients : Stepwise temperature increases (50°C → 100°C) reduce side product formation.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., modified TS-1 zeolite) enable reuse across multiple batches.
Purity and Characterization
-
Analytical Techniques :
-
IR Spectroscopy : Confirms nitrile stretches at 2240–2260 cm⁻¹.
-
¹H/¹³C NMR : Resolves methyl and nitrile carbon signals (δ 115–125 ppm for CN).
-
Comparative Analysis of Methods
| Method | Reactants | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Dihalide + KCN | 80–100°C, DMF | 60–75% | Scalable, simple setup | Toxicity of cyanide reagents |
| Catalytic Asymmetric | Diketone + TMSCN | RT, chiral catalyst | 40–55% | High stereoselectivity | High catalyst cost, low scalability |
| Oxidative Nitrosation | Diol + HNO₂/H₂O₂ | 60–90°C, pH 8–10 | 10–15% | Avoids cyanide use | Low yield, complex workup |
Q & A
Basic: What laboratory-scale synthesis methods are effective for producing 2,3-Dimethylbutanedinitrile?
Answer:
A common method involves reacting 2,3-dimethylbutan-2-ol with dehydrating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 2,3-dimethylbutan-2-yl chloride. This intermediate is then treated with sodium cyanide (NaCN) to yield this compound. Reaction conditions (e.g., temperature, solvent selection) must be optimized to minimize side products like hydrolysis by-products .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- IR Spectroscopy : Confirms the presence of the nitrile group (C≡N stretch at ~2200 cm⁻¹).
- NMR Spectroscopy : ¹H and ¹³C NMR elucidate structural details (e.g., methyl group positions).
- GC-MS/HPLC : Assess purity and identify impurities (e.g., unreacted intermediates or degradation products) .
Advanced: How can computational tools improve synthetic route planning for this compound?
Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to predict feasible pathways. For example, retrosynthetic analysis may prioritize routes with higher atom economy or fewer steps, such as catalytic dehydration of 2,3-dimethylbutanamide over traditional halogenation-cyanidation. These tools also evaluate reaction conditions (e.g., solvent compatibility, catalyst selection) to optimize yield and scalability .
Advanced: How can researchers resolve discrepancies in purity data from different synthesis protocols?
Answer:
Contradictions often arise from varying reaction conditions (e.g., excess NaCN leading to side reactions). To address this:
Comparative Chromatography : Use GC-MS or HPLC to profile impurities across methods.
In-situ Monitoring : Employ techniques like FTIR to track intermediate formation.
Parameter Optimization : Adjust temperature, stoichiometry, or catalyst loading to suppress by-products (e.g., hydrolysis derivatives) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Storage : Keep in airtight containers away from moisture to prevent hydrolysis to toxic HCN .
Advanced: How do reaction intermediates affect the yield and selectivity of this compound synthesis?
Answer:
The stability of intermediates like 2,3-dimethylbutan-2-yl chloride is crucial. For instance:
- Side Reactions : Unstable intermediates may hydrolyze or dimerize, reducing yield.
- By-product Mitigation : Use anhydrous conditions and inert atmospheres to stabilize intermediates.
- Real-time Analysis : Techniques like LC-MS or inline FTIR monitor intermediate conversion, enabling adjustments (e.g., faster quenching) .
Advanced: What strategies differentiate this compound from structural analogs in mixed reaction systems?
Answer:
- Chromatographic Separation : Utilize reverse-phase HPLC with UV detection (λ = 200–220 nm) to resolve nitriles.
- Spectroscopic Fingerprinting : Compare ¹³C NMR chemical shifts of methyl and nitrile groups against reference data.
- Mass Spectral Analysis : Identify unique fragmentation patterns (e.g., m/z ratios for methyl-substituted nitriles) .
Basic: What solvents are optimal for reactions involving this compound?
Answer:
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility and stabilize intermediates. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the nitrile group .
Advanced: How can kinetic studies improve the scalability of this compound synthesis?
Answer:
- Rate Profiling : Determine rate-limiting steps (e.g., cyanide nucleophilic attack) via stopped-flow techniques.
- Catalyst Screening : Test transition-metal catalysts (e.g., CuCN) to accelerate cyanidation.
- Scale-up Simulations : Use microreactors to model mass transfer limitations in industrial settings .
Advanced: What mechanistic insights explain regioselectivity in this compound reactions?
Answer:
Steric and electronic factors govern regioselectivity. For example:
- Electrophilic Substitution : Methyl groups direct nitrile formation to less hindered carbons.
- Nucleophilic Attack : Cyanide preferentially reacts at tertiary carbons due to higher carbocation stability. Computational modeling (DFT) validates these trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
